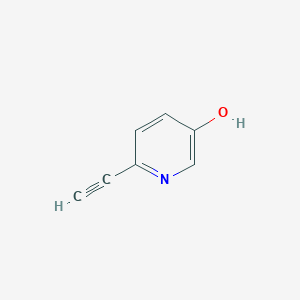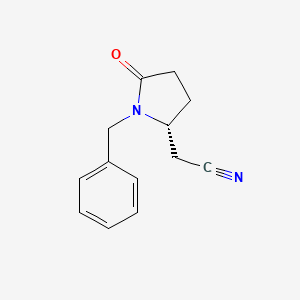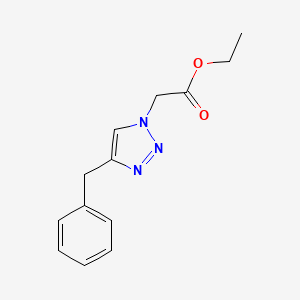![molecular formula C9H12N2O3 B1404747 methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 1616500-57-2](/img/structure/B1404747.png)
methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
Descripción general
Descripción
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Physical And Chemical Properties Analysis
Empirical Formula: C 11 H 10 N 2 O 2 Linear Formula: C 11 H 10 N 2 O 2 Formula Weight: 202.21 MDL Number: MFCD00067831 Purity: 97% Melting Point: 166-170 °C (lit.) .Aplicaciones Científicas De Investigación
Heterocyclic Aromatic Amines and Carcinogenicity
Research on heterocyclic aromatic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has revealed their carcinogenic nature in rodents. The process involves N-hydroxylation and esterification, leading to DNA purine binding. The study of PhIP and its metabolites in biological matrices, foodstuff, and beverages is crucial for understanding its biological effects and variations in exposure among individuals. The review by Teunissen et al. (2010) presents a comprehensive collection of methodologies developed since 1986 for analyzing PhIP and its metabolites, emphasizing liquid chromatography coupled with mass spectrometry for its high sensitivity and selectivity (Teunissen et al., 2010).
Synthesis and Medicinal Perspectives of Methyl-Substituted Pyrazoles
Pyrazoles, particularly methyl-substituted pyrazoles, are recognized for their wide spectrum of biological activities. Sharma et al. (2021) highlight the synthetic approaches and the medicinal significance of methyl-substituted pyrazoles, emphasizing their potential as potent medicinal scaffolds. The review consolidates literature up to March 2021, providing a comprehensive resource for medicinal chemists in the development of new leads with pyrazole nucleus (Sharma et al., 2021).
Metabolic Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules
El-Haj and Ahmed (2020) review the metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules. The study discusses how hydroxy functionalization often leads to a change in pharmacologic activity, while carboxy functionalization mostly results in a loss of activity, except in certain cases. This review presents an insightful analysis of how structural features of drug molecules influence metabolic functionalization and how it impacts the pharmacologic activity of the metabolites (El-Haj & Ahmed, 2020).
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications
Cetin (2020) explores pyrazole carboxylic acid derivatives, emphasizing their importance due to their wide range of biological activities. The review provides a detailed overview of the synthesis of these derivatives and their biological applications, offering insights into their significance in medicinal chemistry (Cetin, 2020).
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, are known to interact with various biological targets
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, indicating that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels
Safety and Hazards
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)8-6(5-12)10-11-4-2-3-7(8)11/h12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVRQGWJGTZDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)



![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)

![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)

